2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one
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Overview
Description
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one is a heterocyclic compound that contains both oxadiazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with thioglycolic acid, followed by cyclization with phosphorus oxychloride to form the oxadiazole ring. The final step involves the formation of the thiazole ring through a cyclization reaction with thiourea under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it could interfere with cell division or induce apoptosis through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one
- 2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one
Uniqueness
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in various applications compared to similar compounds.
Properties
Molecular Formula |
C11H7ClN4O2S |
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Molecular Weight |
294.72 g/mol |
IUPAC Name |
(2E)-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H7ClN4O2S/c12-7-4-2-1-3-6(7)9-15-16-10(18-9)14-11-13-8(17)5-19-11/h1-4H,5H2,(H,13,14,16,17) |
InChI Key |
LALPDCFKZHFAPN-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N\C2=NN=C(O2)C3=CC=CC=C3Cl)/S1 |
Canonical SMILES |
C1C(=O)NC(=NC2=NN=C(O2)C3=CC=CC=C3Cl)S1 |
Origin of Product |
United States |
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